2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone is a complex organic compound that belongs to the class of bicyclic compounds. It features a bicyclic structure with an oxygen atom and a nitrogen atom incorporated into the ring system, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone typically involves multiple steps, starting with simpler precursors. One common approach is to start with 4R-hydroxy-l-proline as a chiral starting material
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow chemistry, automation, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions might produce alcohols or amines.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may be useful in studying biological systems and interactions.
Industry: : Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with specific molecular targets or pathways in the body to produce a therapeutic effect.
Comparison with Similar Compounds
When compared to similar compounds, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone stands out due to its unique bicyclic structure and functional groups. Similar compounds might include other bicyclic compounds with different heteroatoms or functional groups, but the presence of both oxygen and nitrogen in its structure makes it particularly distinctive.
List of Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane
2-oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXNWFURFURSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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